[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a methoxyphenyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the reaction of 1,3-dimethyl-5-aminopyrazole with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
1,3-dimethyl-5-aminopyrazole: A precursor in the synthesis of the target compound.
4-methoxybenzyl chloride: Another precursor used in the synthesis.
Other substituted pyrazoles: These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-11-8-13(17(2)16-11)10-15-9-12-4-6-14(18-3)7-5-12/h4-8,15H,9-10H2,1-3H3 |
InChI Key |
IRIJJCYMEQLDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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